1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
Description
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a synthetic organic compound that features a thiophene ring, a benzyl group, and a urea moiety
Properties
IUPAC Name |
1-benzyl-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-10-7-15(16-8-11-22-13-16)6-9-18-17(21)19-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,20H,6-7,9-10,12H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFPHOCIRSMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Alkylation: The thiophene derivative is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Urea Formation: The final step involves the reaction of the alkylated thiophene derivative with benzyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea: Similar structure but with a thiophene ring at the 2-position.
1-Benzyl-3-(5-hydroxy-3-(thiophen-4-yl)pentyl)urea: Similar structure but with a thiophene ring at the 4-position.
Uniqueness
1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as drug development and materials science .
Biological Activity
The compound 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea (CAS Number: 2034536-80-4) is a member of the urea derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. Key properties include:
| Property | Value |
|---|---|
| CAS Number | 2034536-80-4 |
| Molecular Weight | 318.4 g/mol |
| Molecular Formula | C17H22N2O2S |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of urea derivatives. For instance, a series of compounds structurally related to urea have displayed significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to This compound were evaluated for their antiproliferative activities.
- In Vitro Studies :
- A study reported that derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types including lung, ovarian, and breast cancers .
- Another study demonstrated that certain urea derivatives significantly inhibited the proliferation of HeLa cells with IC50 values as low as 16.23 μM .
Antibacterial Activity
Urea derivatives have also shown promising antibacterial properties. Compounds in this class were tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Urea Derivative A | Staphylococcus aureus | 0.03 |
| Urea Derivative B | Streptococcus pyogenes | 0.06 |
These results indicate that certain urea derivatives possess potent antibacterial activity, outperforming traditional antibiotics like ampicillin and streptomycin .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in various cellular processes including metabolism and cell survival.
- GSK-3β Inhibition :
Study on Anticancer Effects
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a library of urea derivatives and tested their effects on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that many derivatives exhibited significant cytotoxicity, especially those with specific substitutions on the urea moiety .
Antibacterial Efficacy Evaluation
Another investigation focused on the antibacterial properties of urea derivatives against pathogenic bacteria. The study found that certain compounds not only inhibited bacterial growth but also demonstrated selectivity towards bacterial topoisomerases without affecting human enzymes, suggesting a potential therapeutic advantage in treating bacterial infections .
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